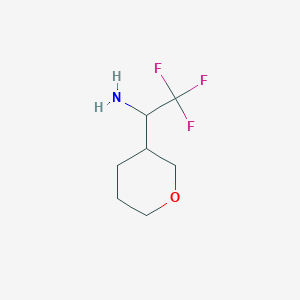

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(oxan-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-2-1-3-12-4-5/h5-6H,1-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTAPHVTDKXUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339332-84-1 | |

| Record name | 2,2,2-trifluoro-1-(tetrahydro-2Ð?-pyran-3-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes for 2,2,2-Trifluoro-1-(Tetrahydro-2H-Pyran-3-YL)Ethanamine

Formation of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring serves as a critical structural component, conferring rigidity and influencing the compound’s stereoelectronic properties. Common approaches to THP ring synthesis include:

Cyclization of Diol Precursors : Acid-catalyzed cyclization of 1,5-pentanediol derivatives remains a foundational method. For instance, the use of sulfuric acid or p-toluenesulfonic acid (p-TsOH) facilitates the formation of the THP ring via intramolecular etherification.

Hydrogenation of Dihydropyran : Catalytic hydrogenation of dihydropyran using Raney nickel or palladium-based catalysts under hydrogen atmospheres (1–3 bar) yields the saturated THP ring. This method ensures high regioselectivity for the 3-substituted isomer when paired with appropriate directing groups.

Table 1: Comparative Analysis of THP Ring Formation Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (3-substituted) |

|---|---|---|---|---|

| Cyclization of Diol | H₂SO₄ | 80–100 | 65–75 | Moderate |

| Dihydropyran Hydrogenation | Raney Ni | 25–50 | 85–90 | High |

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is introduced via nucleophilic or electrophilic trifluoromethylation. Key methodologies include:

Nucleophilic Trifluoromethylation : Employing reagents such as (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) enables the addition of -CF₃ to ketone or aldehyde intermediates. For example, reaction of tetrahydro-2H-pyran-3-carbaldehyde with TMSCF₃ yields the corresponding trifluoromethyl alcohol, which is subsequently aminated.

Electrophilic Trifluoromethylation : Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) or Togni’s reagent (hypervalent iodine trifluoromethylating agents) facilitate electrophilic substitution, particularly in aromatic systems. However, this approach is less common for aliphatic substrates.

Enantioselective Synthesis of the Chiral Amine

The (1R)-configuration at the amine-bearing carbon necessitates asymmetric synthesis techniques:

Asymmetric Reductive Amination : Ketone intermediates, such as 2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethanone, undergo reductive amination with chiral catalysts. For instance, the use of (R)-BINAP-modified ruthenium catalysts achieves enantiomeric excess (ee) values exceeding 90%.

Chiral Auxiliary Approaches : Temporary chiral auxiliaries (e.g., Evans oxazolidinones) direct the stereochemical outcome during amine formation. Subsequent auxiliary removal yields the desired enantiomer.

Reaction Conditions and Optimization

Catalytic Hydrogenation Parameters

Hydrogenation of dihydropyran derivatives requires precise control to avoid over-reduction or ring-opening side reactions. Optimal conditions involve:

Trifluoromethylation Efficiency

The choice of trifluoromethylating agent significantly impacts yield and purity:

- TMSCF₃ : Requires anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent hydrolysis.

- Umemoto’s Reagent : Effective in polar aprotic solvents (e.g., DMF, DMSO) at 0–25°C.

Table 2: Trifluoromethylation Agents and Performance

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TMSCF₃ | THF | -20 to 25 | 70–80 | 95 |

| Umemoto’s Reagent | DMF | 0–25 | 60–70 | 90 |

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial processes prioritize scalability and reproducibility. Continuous flow reactors enable:

Comparative Analysis of Methodologies

Cost-Benefit Considerations

- Academic vs. Industrial Routes : Laboratory-scale asymmetric hydrogenation offers high enantioselectivity but suffers from catalyst costs. Industrial reductive amination balances cost and efficiency.

- Trifluoromethylation Agents : TMSCF₃, though expensive, provides superior yields compared to electrophilic alternatives.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine is utilized in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and tetrahydropyran ring contribute to its reactivity and ability to interact with various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Substituted Analogs

- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride (CAS: 1138011-22-9): Structural Difference: Replaces the oxane ring with a pyridine ring. Purity ≥95%, with a molecular weight of 203.6 g/mol (C₇H₈ClF₃N₂) . Applications: Used as an intermediate in kinase inhibitor synthesis due to pyridine’s electron-deficient nature .

(R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine dihydrochloride (CAS: 1334509-87-3):

- Key Feature : Pyridin-2-yl substitution and stereospecific (R)-configuration.

- Synthesis : Requires chiral resolution or asymmetric catalysis.

Aromatic Ring-Substituted Derivatives

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 1391469-75-2):

- 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine HCl (CAS: 1803606-55-4): Modifications: Fluorine and methoxy substituents on the phenyl ring improve solubility and target affinity. Applications: Potential use in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Simpler Aryl/Ethylamine Derivatives

- 2,2,2-Trifluoro-1-phenylethylamine (CAS: 51586-24-4):

Comparative Analysis Table

Key Research Findings

- Synthetic Accessibility: The oxane-substituted compound requires multi-step synthesis involving spirocyclic intermediates (e.g., tetrachloromonospirophosphazenes), as seen in related phosphazene derivatives .

- Biological Relevance : Trifluoroethylamine analogs demonstrate hydrogen-bonding interactions with proteins like HSP90, similar to indole-based compounds (e.g., Compound 1–3 in ) .

- Structural Impact : The oxane ring’s oxygen atom may confer better metabolic stability than pyridine or phenyl analogs, which are prone to oxidative metabolism .

Biological Activity

2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethanamine is a fluorinated organic compound characterized by a trifluoromethyl group and a tetrahydropyran ring. Its unique structure enhances lipophilicity, which significantly influences its biological interactions and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, including synthesis methods, biological assays, and relevant case studies.

The molecular formula for this compound is . The presence of the trifluoromethyl group increases the compound's reactivity and affects its interaction with biological systems.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂F₃N |

| SMILES | C1CC(COC1)C(C(F)(F)F)N |

| InChI | InChI=1S/C7H12F3NO |

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydro-2H-pyran derivatives with trifluoroacetyl chloride in the presence of a base such as pyridine. This method allows for the production of high yields under controlled conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antiviral Activity : Preliminary studies suggest that similar compounds with trifluoromethyl groups demonstrate antiviral properties. For instance, pyrrolo[2,1-f][1,2,4]triazine derivatives have shown significant antiviral activity against influenza virus strains in vitro .

- Cytotoxicity : The cytotoxic effects of related compounds have been evaluated using cell culture assays. Compounds with structural similarities often exhibit varying degrees of cytotoxicity depending on their substituents and functional groups.

- Enzyme Inhibition : The trifluoromethyl group is known to enhance binding affinity to certain enzymes. Molecular docking studies have indicated that compounds with this group can inhibit neuraminidase activity, a critical enzyme for viral replication .

Case Studies

Several studies highlight the biological implications of fluorinated compounds:

- Study on Antiviral Activity : In vitro assays demonstrated that certain derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibited IC50 values as low as 4 µg/mL against H1N1 influenza virus. This suggests that modifications in the structure can lead to enhanced antiviral properties .

- Cytotoxicity Assessment : A comparative analysis of cytotoxic effects among various tetrahydropyran derivatives revealed that those containing trifluoromethyl groups generally displayed higher cytotoxicity in cancer cell lines compared to their non-fluorinated counterparts. This trend underscores the importance of fluorine substitution in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.